

# Head-to-Head Comparison: GLPG2737 and GLPG2222 in Cystic Fibrosis Drug Development

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A comprehensive guide for researchers and drug development professionals on two distinct CFTR correctors, summarizing key preclinical and clinical data, experimental methodologies, and signaling pathways.

This guide provides a detailed head-to-head comparison of two investigational cystic fibrosis transmembrane conductance regulator (CFTR) modulators: **GLPG2737** and GLPG2222. Both molecules, developed by Galapagos and AbbVie, aim to correct the trafficking and functional defects of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.

### Introduction to GLPG2737 and GLPG2222

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for an epithelial ion channel responsible for chloride and bicarbonate transport.[1][2][3] The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a significant reduction of the protein at the cell surface.[4][5]

CFTR modulator therapies aim to rescue the function of this faulty protein. These therapies often involve a combination of compounds with different mechanisms of action:



- Correctors: These molecules aid in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.
- Potentiators: These agents increase the channel opening probability of the CFTR protein that has reached the cell surface.

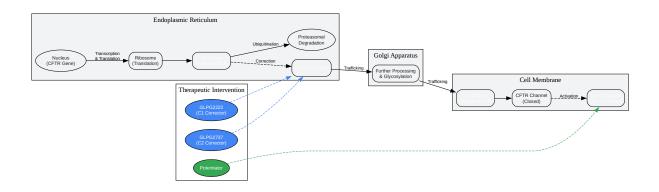
GLPG2222 (also known as ABBV-2222) is classified as a C1 corrector.[3] In contrast, GLPG2737 is a C2 corrector, or a co-corrector, with a distinct and complementary mechanism of action to C1 correctors.[1][2][6] The rationale behind combining different classes of correctors is to achieve a synergistic effect, leading to a greater restoration of CFTR function than what can be achieved with a single corrector.[1][2][7]

## **Mechanism of Action and Signaling Pathway**

Both **GLPG2737** and GLPG2222 act as pharmacological chaperones to rescue the F508del-CFTR protein. They facilitate the protein's conformational maturation within the endoplasmic reticulum, allowing it to escape degradation and traffic to the plasma membrane. Once at the cell surface, a potentiator can then activate the channel.

The following diagram illustrates the CFTR protein processing and the points of intervention for C1 and C2 correctors and potentiators.





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Figure 1: CFTR protein processing and modulator intervention points.

# **Head-to-Head Comparison of Preclinical Data**

The following tables summarize the available preclinical data for **GLPG2737** and GLPG2222, both individually and in combination. The data is derived from various in vitro assays, primarily using human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation.

# Table 1: In Vitro Efficacy in F508del/F508del HBE Cells



Parameter	GLPG2222 (C1 Corrector)	GLPG2737 (C2 Corrector)	GLPG2222 + GLPG2737	Reference Compound(s)
EC50 (Chloride Transport)	Not reported	497 ± 189 nM (with potentiator)	18 ± 6 nM (GLPG2737 EC50 with 0.15 μM GLPG2222 + potentiator)	VX-809 (Lumacaftor)
Maximal Efficacy (% of WT-CFTR)	Not reported	Substantial increase over dual combination	~2-fold increase in CI- current vs. GLPG2222 + potentiator	Not specified
Potency (vs. VX-809)	>25-fold more potent	Not directly compared	Not applicable	VX-809

Data sourced from Frontiers in Pharmacology, 2019.[7]

**Table 2: Preclinical Pharmacokinetics** 

Parameter	GLPG2737	GLPG2222
Species	Rat	Not specified
Clearance (iv)	Low (0.0246 L/h/kg for an analog)	Not specified
Volume of Distribution (Vss)	Low (0.2 L/kg for an analog)	Not specified
Oral Bioavailability	High	Orally bioavailable
Plasma Protein Binding	Very High	Not specified

Data for GLPG2737 analog sourced from Journal of Medicinal Chemistry, 2024.[1][3]

# **Head-to-Head Comparison of Clinical Data**

Both **GLPG2737** and GLPG2222 have been evaluated in Phase 1 and Phase 2 clinical trials in healthy volunteers and CF patients.



**Table 3: Summary of Clinical Trial Results** 

Parameter	GLPG2222	GLPG2737
Phase 2 Study	FLAMINGO (NCT03119649), ALBATROSS (NCT03045523)	PELICAN (NCT03474042)
Patient Population	F508del homozygous (FLAMINGO); F508del heterozygous with gating mutation on ivacaftor (ALBATROSS)	F508del homozygous on lumacaftor/ivacaftor
Treatment Regimen	Once daily oral doses for 29 days	75mg twice daily for 28 days
Change in Sweat Chloride (vs. Placebo)	Max decrease: -17.6 mmol/L (FLAMINGO, 200mg); -7.4 mmol/L (ALBATROSS, 300mg)	-19.6 mmol/L
Change in ppFEV1 (vs. Placebo)	No significant effect	3.4% absolute improvement
Safety and Tolerability	Well-tolerated, most AEs mild to moderate	Well-tolerated, most AEs mild to moderate

Data sourced from Journal of Cystic Fibrosis, 2019 and 2020.[7][8][9][10]

It is important to note that a triple combination therapy involving **GLPG2737**, GLPG2222, and a potentiator (GLPG2451) was evaluated but showed limited benefit in patients due to pharmacological issues.[6] Subsequently, **GLPG2737** has been investigated for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) as a CFTR inhibitor.[9][11][12][13] [14]

# **Experimental Protocols**

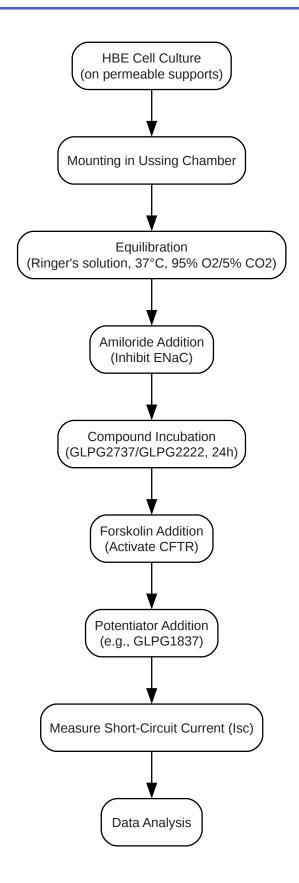
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are detailed protocols for key assays used in the evaluation of **GLPG2737** and **GLPG2222**.



# **Ussing Chamber Assay for CFTR-Mediated Chloride Current**

This electrophysiological technique measures ion transport across epithelial tissues.





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Figure 2: Workflow for the Ussing Chamber Assay.



#### Protocol:

- Cell Culture: Human bronchial epithelial (HBE) cells from F508del homozygous donors are cultured on permeable filter supports until a polarized monolayer with high transepithelial electrical resistance is formed.
- Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a heated (37°C) and gassed (95% O2/5% CO2) Ringer's solution.
- Compound Incubation: The cells are pre-incubated with the corrector compounds (GLPG2737, GLPG2222, or their combination) for 24 hours.
- Measurement: The epithelial monolayer is voltage-clamped, and the short-circuit current (Isc), which reflects net ion transport, is continuously recorded.
- Sequential Additions:
  - Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
  - Forskolin is added to raise intracellular cAMP levels and activate CFTR.
  - A potentiator is added to further stimulate CFTR channel activity.
- Data Analysis: The change in Isc following the addition of forskolin and the potentiator is measured as an indicator of CFTR-mediated chloride secretion.

## YFP-Based Halide Influx Assay

This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators.[15][16][17][18][19]

#### Protocol:

Cell Seeding: Fischer Rat Thyroid (FRT) cells or CFBE41o- cells stably co-expressing
F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are seeded in 96- or
384-well black-wall, clear-bottom microplates.[15]



- Compound Incubation: Cells are incubated with test compounds (GLPG2737 and/or GLPG2222) for 18-24 hours at 37°C to allow for CFTR correction.[15]
- Assay Preparation: The cells are washed to remove the compounds.
- Fluorescence Reading:
  - An assay buffer containing a CFTR agonist (e.g., forskolin) and a potentiator is added to each well.
  - The baseline YFP fluorescence is measured using a fluorescence plate reader.
  - An iodide-containing buffer is then added, which quenches the YFP fluorescence upon entry into the cells through active CFTR channels.
- Data Analysis: The rate of fluorescence quenching is proportional to the CFTR-mediated halide influx and is used to quantify CFTR activity.[15]

## **Cell Surface Expression Assay**

This assay quantifies the amount of CFTR protein that has successfully trafficked to the cell membrane.

#### Protocol:

- Cell Culture and Treatment: Cells expressing tagged CFTR (e.g., with an HA-tag in an extracellular loop) are cultured and treated with corrector compounds.
- Biotinylation: Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent at 4°C to prevent endocytosis.[4][20]
- Cell Lysis: The cells are lysed, and the biotinylated proteins are captured using streptavidincoated beads.[4]
- Western Blotting: The captured proteins are separated by SDS-PAGE and transferred to a membrane. The amount of CFTR is detected using a specific anti-CFTR antibody.[4][8]



 Quantification: The intensity of the CFTR band corresponding to the cell surface fraction is quantified and can be normalized to the total amount of CFTR in the cell lysate.

### Conclusion

GLPG2737 and GLPG2222 are two distinct CFTR correctors that have demonstrated the potential to rescue the F508del-CFTR protein. Preclinical data strongly suggest a synergistic effect when these two molecules are combined, leading to a more significant restoration of CFTR function than with either compound alone. Clinical trials have confirmed their activity in CF patients, as evidenced by reductions in sweat chloride concentrations. However, the development of a successful triple combination therapy has faced challenges. The detailed experimental protocols provided in this guide should aid in the further investigation and development of novel CFTR modulator therapies.

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